Erythromycin F

描述

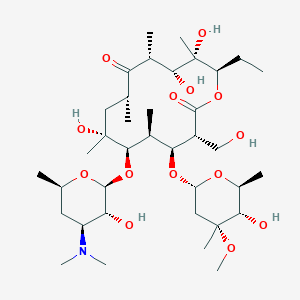

Erythromycin F is a naturally occurring macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It belongs to the erythromycin group, which includes several structurally related compounds such as erythromycin A, B, C, D, and E. This compound is characterized by its 14-membered lactone ring and is known for its broad-spectrum antimicrobial activity against various bacterial pathogens .

准备方法

Synthetic Routes and Reaction Conditions: Erythromycin F is typically obtained through biosynthesis during the fermentation of Saccharopolyspora erythraea. The biosynthetic pathway involves the assembly of the macrolide ring followed by the addition of sugar moieties. The process includes several enzymatic steps that introduce specific functional groups and stereochemistry to the molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using optimized strains of Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification steps to isolate this compound. High-performance liquid chromatography (HPLC) is commonly used to purify and quantify the compound .

化学反应分析

Degradation Reactions

Erythromycin F undergoes acid-catalyzed degradation, producing anhydroerythromycin derivatives. Forced degradation studies under acidic conditions (pH 2) reveal:

| Degradation Product | Retention Time (min) | Relative Area (%) | m/z (MS) |

|---|---|---|---|

| This compound (Impurity A) | 2.18 | 2.45 (Reference) | 750.46 |

| Degradation Impurity 1 | 2.28 | 0.16 (Reference) | 576.29 |

Data from HPLC and LC-MS analysis under acidic stress .

The degradation pathway involves intramolecular dehydration, forming hemiketals that lack antibacterial activity . Thermal degradation within LC-MS ion sources further fragments this compound into ions at m/z 576.3 and 558.3 .

Chromatographic Behavior

This compound exhibits distinct retention properties in chiral separation systems:

| Chromatographic Method | Conditions | Retention Time (min) | Rf (TLC) |

|---|---|---|---|

| HPLC | CH₃CN:MeOH:NH₄OAc (45:10:10:25), Cyclobond I column | 6.2 (Peak 1) | - |

| TLC | Silica gel G, CHCl₃:MeOH:NH₄OH (80:20:2) | - | 0.42 |

Data from chiral separation and thin-layer chromatography .

Isomerization and Stability

This compound undergoes pH-dependent isomerization. At pH 8.0, it forms equilibrium mixtures with erythromycin A and C, complicating purification . Stability studies indicate:

-

Thermal Lability : Decomposes at ion transfer temperatures >250°C in LC-MS systems .

-

Solubility : Sparingly soluble in water (2 mg/mL) but stable in ethanol .

Comparative Bioactivity

While this compound retains antibacterial activity, it is approximately 50% less potent than erythromycin A . This reduced efficacy correlates with structural modifications in the macrolide ring and carbohydrate substituents.

Analytical Challenges

科学研究应用

Antimicrobial Applications

Erythromycin F is primarily recognized for its effectiveness against a range of bacterial infections. It is particularly useful in treating:

- Respiratory Infections: Effective against mild to moderate infections caused by Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae .

- Skin Infections: Used for treating skin and skin structure infections caused by Staphylococcus aureus and Streptococcus pyogenes .

- Gastrointestinal Infections: Alternative treatment for acute pelvic inflammatory disease and syphilis in penicillin-allergic patients .

Non-Antibiotic Uses

Beyond its antimicrobial properties, this compound has shown potential in other therapeutic areas:

- Prokinetic Agent: Erythromycin acts as a motilin receptor agonist, accelerating gastric emptying, which is beneficial for patients with gastroparesis .

- Anti-Inflammatory Effects: Exhibits anti-inflammatory properties, making it useful in treating conditions like chronic obstructive pulmonary disease (COPD) and periodontal disease .

Research Applications

This compound is also utilized in various research contexts:

- Forced Degradation Studies: It serves as a model compound in stability studies, showcasing the advantages of mass spectrometry over UV detection for analyzing drug impurities .

- Resistance Studies: Research has identified factors contributing to erythromycin resistance, exploring potential inhibitors that can enhance its efficacy against resistant strains .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on Respiratory Infections: A clinical trial demonstrated the effectiveness of this compound in treating community-acquired pneumonia, showing significant improvement in patient outcomes compared to placebo groups .

| Study Type | Condition | Outcome |

|---|---|---|

| Clinical Trial | Community-acquired pneumonia | Significant improvement in symptoms |

| Observational Study | Skin infections | Effective against resistant strains |

作用机制

Erythromycin F exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, blocking the translocation of peptides and preventing the elongation of the protein chain. This action effectively halts bacterial growth and replication .

相似化合物的比较

Erythromycin A: The primary constituent of the erythromycin group, known for its broad-spectrum activity.

Erythromycin B, C, D, and E: Structurally related compounds with varying degrees of antimicrobial activity and stability.

Uniqueness of Erythromycin F: this compound is unique due to its specific structural modifications, which include an additional oxygen atom compared to erythromycin A. This structural difference may influence its stability and activity, making it a valuable compound for further research and development .

生物活性

Erythromycin F is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It exhibits significant biological activity, primarily through its mechanism of action, which involves the inhibition of bacterial protein synthesis. This article delves into the biological activity of this compound, including its mechanisms, spectrum of activity, resistance patterns, and relevant case studies.

This compound acts by binding to the 23S ribosomal RNA component of the 50S ribosomal subunit in susceptible bacteria. This binding inhibits protein synthesis by blocking the transpeptidation and translocation processes essential for protein assembly. The drug's affinity for bacterial ribosomes is a key factor in its broad-spectrum antibacterial activity.

Spectrum of Activity

This compound is effective against a variety of Gram-positive and some Gram-negative bacteria. Its primary targets include:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis.

- Gram-negative bacteria : Neisseria gonorrhoeae, Campylobacter jejuni, and some strains of Haemophilus influenzae.

Table 1: Spectrum of Activity of this compound

| Bacteria Type | Examples | Activity |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Effective |

| Streptococcus pneumoniae | Effective | |

| Gram-negative | Neisseria gonorrhoeae | Effective |

| Campylobacter jejuni | Effective | |

| Other | Mycoplasma species | Effective |

Resistance Mechanisms

Despite its effectiveness, resistance to this compound is a growing concern. Resistance mechanisms include:

- Methylation of rRNA : This alters the binding site for erythromycin on the ribosome.

- Efflux pumps : Bacteria can expel erythromycin before it exerts its effects.

- Mutations in ribosomal proteins : Changes in ribosomal proteins can reduce drug affinity.

A notable study identified an A2059C mutation in the rrl gene associated with erythromycin resistance in Francisella tularensis, highlighting the genetic basis for resistance observed in various bacterial strains .

Clinical Applications and Case Studies

This compound has been utilized in various clinical settings, particularly for treating respiratory tract infections and skin infections. Its role in managing pertussis (whooping cough) has been well-documented.

Case Study 1: Erythromycin in Pertussis Management

A clinical trial demonstrated that erythromycin significantly reduces the duration of cough and bacterial load in patients diagnosed with pertussis when administered early in the infection .

Case Study 2: Erythromycin-Nisin Synergy

Recent research explored the synergistic effects of erythromycin combined with nisin against Group B Streptococcus (GBS). The combination showed enhanced efficacy compared to erythromycin alone, suggesting potential for treating GBS infections more effectively .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism in the liver. Its pharmacokinetic profile includes:

- Absorption : Approximately 60% bioavailability after oral administration.

- Distribution : High concentrations found in tissues such as lungs and liver; lower concentrations in cerebrospinal fluid unless inflammation is present.

- Elimination half-life : Approximately 1.5 hours, necessitating multiple daily doses for sustained therapeutic effects.

属性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO14/c1-13-25-37(9,46)30(42)20(4)27(40)18(2)15-35(7,45)32(52-34-28(41)24(38(10)11)14-19(3)48-34)21(5)29(23(17-39)33(44)50-25)51-26-16-36(8,47-12)31(43)22(6)49-26/h18-26,28-32,34,39,41-43,45-46H,13-17H2,1-12H3/t18-,19-,20+,21+,22+,23-,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCOSWPAQGXWKC-TZIZHKBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82230-93-1 | |

| Record name | Erythromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082230931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERYTHROMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM325T380N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering a new naturally occurring erythromycin like erythromycin F?

A1: Discovering new naturally occurring erythromycins like this compound provides valuable insights into the biosynthesis of this important class of antibiotics []. By understanding the structural variations and potential biosynthetic pathways of these compounds, researchers can gain a deeper understanding of macrolide antibiotic production and potentially develop novel derivatives with improved pharmacological properties.

Q2: What analytical techniques were employed to isolate and identify this compound?

A3: this compound was successfully isolated from the mother liquor concentrate of an early commercial strain of Streptomyces erythreus using High-Performance Liquid Chromatography (HPLC) []. This technique allowed for the separation and purification of this compound from other compounds present in the complex mixture.

Q3: Has this compound been detected in biological samples after erythromycin administration?

A4: Yes, studies investigating the tissue distribution and elimination of erythromycin in giant freshwater prawns (Macrobrachium rosenbergii) revealed the presence of this compound as a metabolite []. This suggests that this compound may be formed through biotransformation processes within living organisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。